molecular formula C23H24O2 B14547977 Phenol, 5-methoxy-2,4-bis(1-phenylethyl)- CAS No. 62123-46-0

Phenol, 5-methoxy-2,4-bis(1-phenylethyl)-

Cat. No.: B14547977
CAS No.: 62123-46-0
M. Wt: 332.4 g/mol
InChI Key: BAVPBJGIIZCFDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenol, 5-methoxy-2,4-bis(1-phenylethyl)- is an organic compound with the molecular formula C23H24O2 It is a derivative of phenol, characterized by the presence of methoxy and phenylethyl groups attached to the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenol, 5-methoxy-2,4-bis(1-phenylethyl)- typically involves the alkylation of phenol derivatives. One common method is the Friedel-Crafts alkylation, where phenol is reacted with 1-phenylethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The methoxy group can be introduced through methylation using dimethyl sulfate or methyl iodide in the presence of a base like sodium hydroxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

Phenol, 5-methoxy-2,4-bis(1-phenylethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of quinones or hydroxylated derivatives.

    Reduction: Formation of cyclohexanol derivatives.

    Substitution: Formation of halogenated phenols.

Scientific Research Applications

Phenol, 5-methoxy-2,4-bis(1-phenylethyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of phenol, 5-methoxy-2,4-bis(1-phenylethyl)- involves its interaction with various molecular targets. The methoxy group can participate in hydrogen bonding and electron donation, influencing the compound’s reactivity. The phenylethyl groups enhance lipophilicity, facilitating membrane permeability and interaction with hydrophobic sites in biological systems .

Comparison with Similar Compounds

Similar Compounds

    Phenol, 2,4-bis(1-phenylethyl)-: Lacks the methoxy group, resulting in different reactivity and applications.

    Phenol, 2-methoxy-5-(1-propenyl)-: Contains a propenyl group instead of phenylethyl, affecting its chemical behavior.

    Phenol, 4,4’-(1-methylethylidene)bis-:

Uniqueness

Its structure allows for versatile reactivity and interaction with various molecular targets, making it valuable in multiple research and industrial contexts .

Properties

CAS No.

62123-46-0

Molecular Formula

C23H24O2

Molecular Weight

332.4 g/mol

IUPAC Name

5-methoxy-2,4-bis(1-phenylethyl)phenol

InChI

InChI=1S/C23H24O2/c1-16(18-10-6-4-7-11-18)20-14-21(23(25-3)15-22(20)24)17(2)19-12-8-5-9-13-19/h4-17,24H,1-3H3

InChI Key

BAVPBJGIIZCFDH-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)C2=CC(=C(C=C2O)OC)C(C)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.